molecular formula C12H26O2 B6287745 4-Propyl-4,7-nonanediol CAS No. 2737206-73-2

4-Propyl-4,7-nonanediol

Cat. No. B6287745
CAS RN: 2737206-73-2
M. Wt: 202.33 g/mol
InChI Key: LDZUNXVKFRASSN-UHFFFAOYSA-N
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Description

4-Propyl-4,7-nonanediol (4PND) is a colorless, odorless organic compound with a molecular formula of C9H18O2. It is a cyclic diol composed of two propyl groups and one nonane group. 4PND is a versatile molecule with many applications in the field of organic synthesis. It has been used in the synthesis of various compounds, including drugs and dyes, and in the production of polymers. In addition, 4PND has potential as a therapeutic agent, with studies showing it to have anti-inflammatory and anti-cancer properties.

Scientific Research Applications

4-Propyl-4,7-nonanediol has been studied for its potential applications in the field of organic synthesis. It has been used in the synthesis of various compounds, including drugs and dyes, and in the production of polymers. In addition, 4-Propyl-4,7-nonanediol has potential as a therapeutic agent, with studies showing it to have anti-inflammatory and anti-cancer properties. 4-Propyl-4,7-nonanediol has also been studied for its potential applications in the field of biochemistry and physiology. It has been used to study the effects of various hormones and enzymes, and to investigate the role of 4-Propyl-4,7-nonanediol in the regulation of homeostasis.

Mechanism of Action

The mechanism of action of 4-Propyl-4,7-nonanediol is not completely understood. It is believed that 4-Propyl-4,7-nonanediol acts as an agonist at certain receptors in the body, which results in the activation of certain pathways and the production of certain hormones and enzymes. In addition, 4-Propyl-4,7-nonanediol has been shown to interact with certain proteins, which could lead to the activation of certain pathways and the production of certain hormones and enzymes.
Biochemical and Physiological Effects
4-Propyl-4,7-nonanediol has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an agonist at certain receptors in the body, which results in the activation of certain pathways and the production of certain hormones and enzymes. In addition, 4-Propyl-4,7-nonanediol has been shown to interact with certain proteins, which could lead to the activation of certain pathways and the production of certain hormones and enzymes. 4-Propyl-4,7-nonanediol has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of 4-Propyl-4,7-nonanediol in laboratory experiments has several advantages and limitations. One of the main advantages of using 4-Propyl-4,7-nonanediol is its versatility, as it can be used in the synthesis of various compounds, including drugs and dyes, and in the production of polymers. In addition, 4-Propyl-4,7-nonanediol is relatively easy to synthesize and is relatively stable in aqueous solution. However, there are some limitations to using 4-Propyl-4,7-nonanediol in laboratory experiments, such as its relatively low solubility in water and its relatively low reactivity.

Future Directions

The potential applications of 4-Propyl-4,7-nonanediol are vast and there are many future directions for research. One potential direction is to further explore the effects of 4-Propyl-4,7-nonanediol on the regulation of homeostasis and the potential therapeutic applications of 4-Propyl-4,7-nonanediol. In addition, further research could be conducted on the mechanism of action of 4-Propyl-4,7-nonanediol, as well as its potential applications in the synthesis of drugs and dyes. Finally, further research could be conducted on the potential applications of 4-Propyl-4,7-nonanediol in the production of polymers.

Synthesis Methods

4-Propyl-4,7-nonanediol can be synthesized through a variety of methods, including the addition of propylene oxide to a nonane-1-ol solution, the reaction of 4-chloropropyl-4,7-nonanediol with sodium hydroxide, and the reaction of 4-chloropropyl-4,7-nonanediol with sodium hydroxide and sodium hydroxide. In addition, 4-Propyl-4,7-nonanediol can be synthesized from 4-chloropropyl-4,7-nonanediol and sodium hydroxide through the reaction of the two compounds in aqueous solution.

properties

IUPAC Name

6-propylnonane-3,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2/c1-4-8-12(14,9-5-2)10-7-11(13)6-3/h11,13-14H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZUNXVKFRASSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(CCC(CC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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